molecular formula C18H16N2O3 B369904 3,5-dimethoxy-N-quinolin-5-ylbenzamide CAS No. 878966-31-5

3,5-dimethoxy-N-quinolin-5-ylbenzamide

Cat. No.: B369904
CAS No.: 878966-31-5
M. Wt: 308.3g/mol
InChI Key: OBBUTFWTUMDEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-N-quinolin-5-ylbenzamide is a benzamide derivative featuring a quinolin-5-yl substituent at the amide nitrogen and methoxy groups at the 3- and 5-positions of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, receptors, or enzymes.

Properties

CAS No.

878966-31-5

Molecular Formula

C18H16N2O3

Molecular Weight

308.3g/mol

IUPAC Name

3,5-dimethoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)18(21)20-17-7-3-6-16-15(17)5-4-8-19-16/h3-11H,1-2H3,(H,20,21)

InChI Key

OBBUTFWTUMDEDS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-Containing Acetamides ()

The compounds listed in share a quinolin-6-yl acetamide backbone but differ in substituents on the indolinone core. Key comparisons include:

Compound ID Substituents on Indolinone Core Activity Value*
57 5-Amino, 4-bromobenzyl 5.411
58 5-Hydroxymethyl, 4-bromobenzyl 5.208
59 5-Cyanamido, 4-bromobenzyl 6.878
60 3-Aminoisoxazol-5-ylmethyl 5.322

Notes:

  • The 4-bromobenzyl group in 57–59 may improve lipophilicity and steric interactions compared to the isoxazole group in 60.
  • Methoxy groups (vs.

3,5-Disubstituted 1,2,4-Oxadiazoles ()

describes 3,5-disubstituted 1,2,4-oxadiazoles synthesized via a microwave-assisted protocol. These heterocycles differ fundamentally from benzamides but share a 3,5-substitution pattern:

Feature 3,5-Dimethoxy-N-quinolin-5-ylbenzamide 1,2,4-Oxadiazoles (5a–5n)
Core Structure Benzamide with quinoline substituent 1,2,4-Oxadiazole ring
Key Substituents Methoxy groups at 3,5-positions Varied aryl/alkyl groups
Synthetic Method Not specified in evidence Microwave-assisted synthesis
Potential Advantages Enhanced stability due to aromaticity High metabolic resistance

Implications :

  • The oxadiazole core’s electron-deficient nature may improve binding to electrophilic targets (e.g., enzymes), whereas the benzamide’s planar structure favors intercalation or kinase inhibition.
  • Methoxy groups in the target compound could mimic the steric and electronic effects of bulkier substituents in oxadiazoles .

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